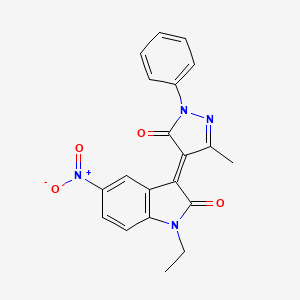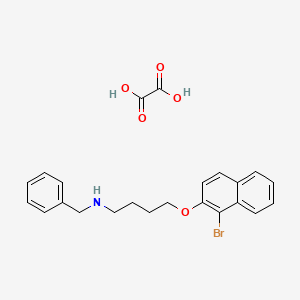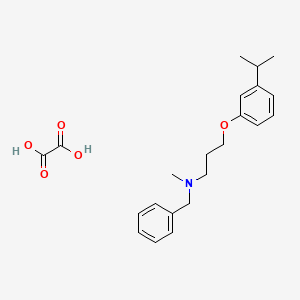![molecular formula C15H22ClNO5 B4041635 N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4041635.png)
N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-2-amine;oxalic acid
Übersicht
Beschreibung
N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a butan-2-amine moiety linked to a 2-chloro-5-methylphenoxy group, with oxalic acid as a counterion. The presence of both amine and phenoxy functional groups makes it a versatile molecule for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-2-amine typically involves a multi-step process. One common method starts with the reaction of 2-chloro-5-methylphenol with an appropriate alkylating agent to form the 2-chloro-5-methylphenoxy intermediate. This intermediate is then reacted with butan-2-amine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-2-amine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-2-amine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenoxy compounds.
Wirkmechanismus
The mechanism by which N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and phenoxy functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-methylphenol: A precursor in the synthesis of N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-2-amine.
Butan-2-amine: Another precursor used in the synthesis.
2-chloro-5-methylphenoxyacetic acid: A structurally similar compound with different functional groups.
Uniqueness
N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-2-amine is unique due to the combination of its amine and phenoxy functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO.C2H2O4/c1-4-11(3)15-7-8-16-13-9-10(2)5-6-12(13)14;3-1(4)2(5)6/h5-6,9,11,15H,4,7-8H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVKHJIIPOECML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=C(C=CC(=C1)C)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-bromophenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4041564.png)

![(2,8-Dimethylquinolin-3-yl)-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]methanone](/img/structure/B4041574.png)
![1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4041577.png)
![4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041581.png)
![(5-isoquinolinylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4041600.png)


![methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4041626.png)



![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide](/img/structure/B4041648.png)
